

# "Synthesis protocol for Cyclohexanecarboxamide, N-(6-nitro-2- benzothiazolyl)-"

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## Compound of Interest

Compound Name: *Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-*

Cat. No.: B1663264

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## Synthesis Protocol for Cyclohexanecarboxamide, N-(6-nitro-2- benzothiazolyl)-

For Researchers, Scientists, and Drug Development Professionals

## Application Notes

**Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-** is a benzothiazole derivative. The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, also known as HUP30, has been identified as a vasodilating agent. Its mechanism of action involves the stimulation of soluble guanylyl cyclase (sGC), activation of potassium (K<sup>+</sup>) channels, and blockade of extracellular calcium (Ca<sup>2+</sup>) influx. These properties make it a subject of interest for research in cardiovascular drug development.

The synthesis of this compound is achieved through the acylation of 2-amino-6-nitrobenzothiazole with cyclohexanecarbonyl chloride. This straightforward reaction provides a reliable method for accessing this and similar N-acylated benzothiazole derivatives for further

study and development. Careful control of reaction conditions is necessary to ensure high purity and yield of the final product.

## Quantitative Data

Parameter	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>15</sub> N <sub>3</sub> O <sub>3</sub> S	[1]
Molecular Weight	305.35 g/mol	[1]
CAS Number	312747-21-0	[1]
Appearance	White to beige solid (predicted)	General knowledge
Melting Point	Not Reported	N/A
Yield	Not Reported	N/A

## Experimental Protocol

This protocol describes a general method for the synthesis of **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-** via acylation of 2-amino-6-nitrobenzothiazole.

Materials:

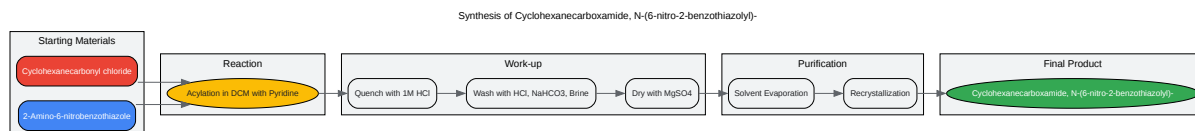
- 2-Amino-6-nitrobenzothiazole
- Cyclohexanecarbonyl chloride
- Pyridine (or another suitable base, e.g., triethylamine)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

#### Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in anhydrous dichloromethane (DCM).
- **Addition of Base:** To the solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
- **Addition of Acylating Agent:** While stirring, slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:**
  - Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
  - Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:**
  - Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
  - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-**.

## Synthesis Workflow



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Caption: Synthetic pathway for **Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-**.

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## References

- 1. N-(6-Nitrobenzo[d]thiazol-2-yl) cyclohexane carboxamide synthesis - chemicalbook [chemicalbook.com]
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